mMelin

Vue d'ensemble

Description

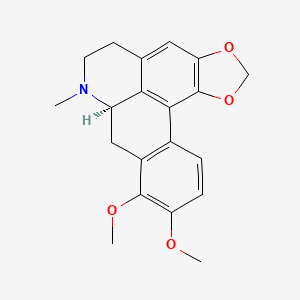

mMelin is a natural product found in Micromelum minutum with data available.

Applications De Recherche Scientifique

Role of MMP-9 in Nerve Regeneration : Myelinating Schwann cells (mSCs) form myelin in the peripheral nervous system. MMP-9 has emerged as an essential component of the Schwann cell signaling network during sciatic nerve regeneration. The MMP-9/TIMP-1 axis is critical in guiding the differentiation of mSCs and the molecular assembly of myelin domains during nerve repair (Kim et al., 2012).

Molecular Medicine in Health Care : Molecular medicine, broadly defined as using molecular data for risk stratification and tailoring health-care interventions, is becoming more prevalent in clinical practice. This field requires changes in how molecular-based technologies are evaluated and how health care is financed and delivered (Deverka et al., 2007).

MMP-9 in Remyelination : MMP-9 facilitates remyelination, possibly by processing the inhibitory NG2 proteoglycan, thereby promoting the maturation and differentiation of oligodendrocytes needed for remyelination (Larsen et al., 2003).

MMPs in CNS Diseases : MMPs are implicated in the pathogenesis of several CNS diseases, including multiple sclerosis, Alzheimer's disease, and malignant glioma. They could also have beneficial roles in recovery from CNS injury (Yong et al., 1998).

MMP-9 in Oligodendrocyte Process Outgrowth : MMP-9 is important for oligodendrocyte process extension, which is a critical step in myelination. This process can be regulated by protein kinase C (Uhm et al., 1998).

MMP-7 in Schwann Cells : MMP-7 positively influences the migration and myelin regeneration of Schwann cells. Understanding the molecular changes induced by MMP-7 in Schwann cells could provide insights into nerve regeneration processes (Lu et al., 2020).

MMP-9 in Autoimmune Multiple Sclerosis : MMP-9 plays a significant role in the fragmentation of myelin basic protein and demyelination in autoimmune multiple sclerosis (MS) (Shiryaev et al., 2009).

MMPs in Myelin Formation : MMP-9 and MMP-12 are implicated in myelin formation during development. They may regulate insulin-like growth factor-1 (IGF-1) bioavailability, which is important for oligodendrocyte maturation (Larsen et al., 2006).

Propriétés

IUPAC Name |

7-methoxy-6-[(1R,2R,5R)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIORQNDMAWQQCV-UMVBOHGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)[C@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride](/img/structure/B7982033.png)

![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982034.png)

![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B7982063.png)

![4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride](/img/structure/B7982071.png)